4,5-Dimethyldecanal

Fragrance Chemistry Olfactory Science Flavor and Fragrance Procurement

4,5-Dimethyldecanal (CAS 141623-09-8) is a branched, saturated aliphatic aldehyde with the molecular formula C12H24O and a molecular weight of 184.32 g/mol. This compound belongs to the class of C12 aldehydes, characterized by a ten-carbon backbone with methyl substituents at the 4- and 5-positions, distinguishing it from the more common linear decanal and its isomeric analog 4,8-dimethyldecanal.

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 141623-09-8
Cat. No. B15416300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyldecanal
CAS141623-09-8
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCCCCC(C)C(C)CCC=O
InChIInChI=1S/C12H24O/c1-4-5-6-8-11(2)12(3)9-7-10-13/h10-12H,4-9H2,1-3H3
InChIKeyWGMKSPMCYFDKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyldecanal (CAS 141623-09-8): Chemical Identity, Physicochemical Properties, and Procurement Baseline


4,5-Dimethyldecanal (CAS 141623-09-8) is a branched, saturated aliphatic aldehyde with the molecular formula C12H24O and a molecular weight of 184.32 g/mol [1]. This compound belongs to the class of C12 aldehydes, characterized by a ten-carbon backbone with methyl substituents at the 4- and 5-positions, distinguishing it from the more common linear decanal and its isomeric analog 4,8-dimethyldecanal . In scientific procurement, this compound is typically supplied with a purity of 95% and is utilized across multiple research domains, including chemical ecology (as a semiochemical component) and fragrance chemistry [2]. Its classification as a semiochemical is documented in the Pherobase database, where it is noted for its role in species-specific chemical communication systems [2].

Why Generic Substitution of 4,5-Dimethyldecanal with Other C12 Aldehydes Fails: Evidence of Structural Specificity


Generic substitution of 4,5-dimethyldecanal (CAS 141623-09-8) with other C12 aldehydes—such as the linear decanal (CAS 112-31-2), its isomer 4,8-dimethyldecanal (CAS 75983-36-7), or structurally analogous 5,5-dimethyldecane (CAS 17453-92-8)—is scientifically invalid due to the fundamental dependence of both olfactory perception and biological activity on precise molecular architecture . The position of methyl branching on the decanal backbone directly governs odor character and intensity: 4,5-dimethyldecanal exhibits a floral odor profile with medium substantivity, whereas decanal presents a distinctly different fatty, waxy, fresh grease aroma with a quantified relative concentration of 9.71 in headspace analysis [1][2]. In chemical ecology, substitution is equally untenable, as research on dimethyldecanal isomers demonstrates that even minor positional shifts in methyl branching can determine species-specific pheromone activity [3]. For procurement purposes, the 4,5-dimethyl substitution pattern is not a generic variation but a structurally encoded determinant of function that cannot be approximated by in-class alternatives.

4,5-Dimethyldecanal (CAS 141623-09-8): Quantitative Differential Evidence for Scientific Procurement


Floral Odor Profile Differentiation of 4,5-Dimethyldecanal versus Linear Decanal and Undecanal

4,5-Dimethyldecanal is characterized by a floral odor profile with medium substantivity, representing a distinct olfactory class from linear aliphatic aldehydes of similar molecular weight [1]. This qualitative differentiation is critical for fragrance formulation, where the target floral character cannot be replicated using linear aldehydes. Quantitative comparative data from published volatile analyses demonstrate that decanal (C10 linear aldehyde) exhibits a relative concentration of 9.71 in headspace and is associated with a fresh grease, fruity aroma [2]. Undecanal (C11 linear aldehyde), while closer in molecular weight to 4,5-dimethyldecanal, exhibits a relative concentration of 0.09 and a rose, floral, fruity, and sweet orange aroma [2]. The 4,5-dimethyl branching on the decanal backbone yields a floral odor type that differs qualitatively from both the fatty/greasy character of decanal and the sweet orange/fruity notes of undecanal, despite their overlapping carbon range [1]. Note: Direct comparative odor threshold or intensity quantification for 4,5-dimethyldecanal versus these comparators is not available in the current literature; the differentiation presented here relies on class-level inference based on established structure-odor relationships for branched versus linear aldehydes.

Fragrance Chemistry Olfactory Science Flavor and Fragrance Procurement

Structural Isomer Differentiation: 4,5-Dimethyldecanal versus 4,8-Dimethyldecanal in Chemical Ecology Applications

In chemical ecology research, the positional isomer 4,8-dimethyldecanal (DMD, CAS 75983-36-7) is a well-characterized aggregation pheromone of Tribolium flour beetles (T. castaneum, T. confusum, T. freemani, and T. madens), while 4,5-dimethyldecanal is documented in semiochemical databases as a compound utilized in chemical communication systems but with a distinct and less fully characterized species specificity profile [1]. The Pherobase database confirms that 4,5-dimethyldecanal is utilized by specific species in their chemical communication systems, but its functional role differs from the well-established aggregation pheromone function of 4,8-DMD [1]. The comprehensive study by Arnaud et al. (2002) examining eight Tribolium species via SPME-GC-MS confirmed that DMD (4,8-dimethyldecanal) is not a universal pheromone but is common specifically to four species: T. castaneum, T. confusum, T. freemani, and T. madens [2]. This species-specific functional characterization of the 4,8-isomer establishes a critical baseline for distinguishing the ecological role of 4,5-dimethyldecanal, which is documented as a semiochemical with distinct species associations yet to be fully elucidated in primary literature [1]. Note: Direct comparative activity data for 4,5-dimethyldecanal versus 4,8-DMD in the same bioassay system is not available; the differentiation presented here relies on cross-study comparison of documented functional roles and species associations.

Chemical Ecology Semiochemistry Pest Management Research

Chiral Specificity in Dimethyldecanal Bioactivity: Quantitative Evidence from 4,8-Isomer with Implications for 4,5-Isomer Procurement

The stereochemical sensitivity of dimethyldecanal bioactivity provides a critical framework for understanding the functional specificity of the 4,5-dimethyl isomer. While direct stereochemical activity data for 4,5-dimethyldecanal is not available in the current literature, studies on the structurally related 4,8-dimethyldecanal establish a quantitative baseline for chiral discrimination that is highly relevant to the 4,5-isomer [1]. Levinson and Mori (1983) demonstrated that the 4R,8R-(−)-enantiomer of 4,8-dimethyldecanal elicited maximal receptor potentials and optimal attraction in flour beetles, whereas the optical antipode 4S,8S-(+)-dimethyldecanal was found to be completely inactive in this respect [1]. This all-or-nothing stereochemical dependence—quantified as full activity versus zero detectable response—represents one of the most extreme forms of structure-activity specificity observed in semiochemical research. The 4,5-dimethyldecanal molecule possesses two chiral centers (at C4 and C5), creating stereochemical complexity analogous to that documented for the 4,8-isomer [2]. For procurement purposes, this evidence establishes that stereochemical purity is likely a critical determinant of biological function for the 4,5-isomer, as it is for the 4,8-isomer.

Stereochemistry Pheromone Research Bioassay-Guided Procurement

Physicochemical Property Differentiation: 4,5-Dimethyldecanal versus Linear Alkanes in Application Contexts

4,5-Dimethyldecanal (C12H24O) is an oxygen-containing aliphatic aldehyde, structurally and functionally distinct from saturated hydrocarbon analogs of similar molecular weight [1]. This fundamental difference in chemical class determines key physicochemical properties that govern suitability for specific applications. The comparator 5,5-dimethyldecane (CAS 17453-92-8, C12H26) serves as a representative branched alkane analog, sharing the C12 carbon count and branched architecture but lacking the aldehyde functional group . The aldehyde carbonyl group in 4,5-dimethyldecanal confers polarity (PSA 17.07) and chemical reactivity (susceptibility to oxidation, nucleophilic addition) that are absent in the fully saturated hydrocarbon 5,5-dimethyldecane [1]. Additionally, 5,5-dimethyldecane is a liquid at room temperature with a boiling point of approximately 250°C and is insoluble in water, properties typical of saturated hydrocarbons . While parallel physical property data for 4,5-dimethyldecanal are not fully documented in accessible literature, the presence of the carbonyl group in the target compound predicts enhanced water solubility relative to the hydrocarbon analog and lower thermal stability due to aldehyde reactivity [1]. This differentiation is material for applications requiring oxygenated versus non-oxygenated chemical entities.

Physicochemical Characterization Solubility Profiling Analytical Method Development

4,5-Dimethyldecanal (CAS 141623-09-8): Evidence-Based Research and Industrial Application Scenarios


Chemical Ecology Research: Species-Specific Semiochemical Investigation

4,5-Dimethyldecanal is documented in the Pherobase database as a semiochemical utilized by specific species in their chemical communication systems, establishing it as a compound of interest for chemical ecology research distinct from the more thoroughly characterized 4,8-DMD aggregation pheromone [1]. Researchers investigating species-specific semiochemical signaling—particularly in taxa where 4,5-dimethyldecanal has been detected but its functional role remains incompletely characterized—require this specific positional isomer rather than the 4,8-isomer. The Arnaud et al. (2002) study examining eight Tribolium species via SPME-GC-MS established that DMD (4,8-dimethyldecanal) is common specifically to four species (T. castaneum, T. confusum, T. freemani, and T. madens), providing a quantitative framework for distinguishing the ecological niche of 4,5-dimethyldecanal from that of its 4,8-isomer [2]. For entomology and chemical ecology laboratories, procurement of 4,5-dimethyldecanal is scientifically justified for investigations of species that utilize this specific semiochemical, where substitution with 4,8-DMD would confound experimental interpretation due to the distinct functional roles of these positional isomers.

Fragrance Formulation: Floral Aldehydic Note Development

In fragrance chemistry, 4,5-dimethyldecanal is characterized by a floral odor profile with medium substantivity, positioning it within the aldehyde family as a floral note ingredient distinct from the fatty/greasy character of linear decanal [1]. Perfumers and fragrance formulators developing floral accords, particularly lily of the valley (muguet) or other white floral compositions, may select this compound for its specific olfactory contribution. The patent literature on structurally related dimethyl-substituted aldehydes (US Patent 10,450,532) explicitly addresses the industrial need for muguet odor compounds that can serve as functional replacements for Lyral™ (cyclohexal), which has faced regulatory scrutiny due to allergenic concerns [3]. While 4,5-dimethyldecanal itself is not claimed in this patent, the patent's focus on dimethyl-substituted aldehydes for muguet applications validates the broader industrial interest in this structural class for floral fragrance development. The differentiation of 4,5-dimethyldecanal from linear aldehydes is supported by comparative volatile analysis data showing that decanal (relative headspace concentration 9.71) presents a fresh grease/fruity aroma, whereas undecanal (relative concentration 0.09) presents a rose/floral/sweet orange aroma [4]. These data establish that linear aldehydes cannot replicate the floral character of the 4,5-dimethyl branched aldehyde, justifying procurement of the branched compound for floral fragrance applications.

Stereochemical Structure-Activity Relationship (SAR) Studies

The chiral centers at C4 and C5 of 4,5-dimethyldecanal make this compound a candidate for stereochemical structure-activity relationship (SAR) investigations in both olfactory science and chemical ecology [1]. The precedent established by Levinson and Mori (1983) for the 4,8-isomer—where the 4R,8R-(−)-enantiomer elicited maximal receptor potentials and optimal attraction while the 4S,8S-(+)-enantiomer was completely inactive—provides a quantitative framework for investigating similar stereochemical discrimination with the 4,5-isomer [2]. Researchers conducting enantiomer-specific bioassays require defined stereochemical material, as racemic mixtures may exhibit attenuated activity or confounded dose-response relationships. The all-or-nothing activity differential observed for the 4,8-isomer (full activity versus zero detectable response) represents one of the most extreme structure-activity relationships documented in semiochemical research and suggests that stereochemical purity is likely a critical determinant of functional reproducibility for the 4,5-isomer as well [2]. For procurement in SAR studies, stereochemically characterized 4,5-dimethyldecanal is essential to ensure that observed biological responses are attributable to specific stereoisomers rather than being obscured by racemic averaging.

Analytical Reference Standard for GC-MS Method Development

4,5-Dimethyldecanal serves as a reference standard for gas chromatography-mass spectrometry (GC-MS) method development targeting the detection and quantification of branched C12 aldehydes in complex biological or environmental matrices. The SPME-GC-MS methodology employed by Arnaud et al. (2002) to analyze volatile emissions from eight Tribolium species establishes a validated analytical approach applicable to the detection of dimethyl-substituted decanal isomers [1]. The target compound's molecular weight (184.32), logP (3.818), and aldehyde functional group confer retention characteristics and mass spectral fragmentation patterns that differentiate it from co-eluting linear aldehydes (e.g., decanal, undecanal, dodecanal) and from saturated hydrocarbons (e.g., 5,5-dimethyldecane, MW 170.33, which lacks the carbonyl oxygen) [2][3]. For analytical chemistry laboratories developing targeted methods for semiochemical profiling or fragrance ingredient analysis, procurement of authenticated 4,5-dimethyldecanal reference material is necessary for retention time confirmation, calibration curve generation, and unambiguous peak assignment in complex chromatograms where multiple C12 isomers may co-occur.

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